molecular formula C19H22N4O3S B2551056 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034415-93-3

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2551056
CAS No.: 2034415-93-3
M. Wt: 386.47
InChI Key: OGJSTLIZNVCGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound with the molecular formula C17H19N3O3S2 . This complex synthetic molecule is characterized by a benzothiadiazole dioxide moiety, a piperidine ring, and a pyridine-3-yl ethanone group, classifying it among heterocyclic compounds of significant interest in modern chemical research . Compounds featuring benzothiadiazole and piperidine scaffolds are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities. The structural features suggest its primary value as a key intermediate or building block in the synthesis of novel pharmacologically active molecules . As a research chemical, it serves as a crucial tool for scientists in developing new synthetic methodologies, exploring structure-activity relationships (SAR), and screening for biological activity in areas such as oncology, neuroscience, and infectious diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-17-6-2-3-7-18(17)23(27(21,25)26)16-8-11-22(12-9-16)19(24)13-15-5-4-10-20-14-15/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJSTLIZNVCGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or related precursors. For the specific compound , a common synthetic route may include the following steps:

  • Preparation of Thiosemicarbazide : Reacting appropriate hydrazines with isothiocyanates.
  • Cyclization : Subjecting the thiosemicarbazide to cyclization conditions (e.g., heating in an acidic medium) to form the thiadiazole ring.
  • Final Modifications : Introducing piperidine and pyridine moieties through acylation or alkylation reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing a piperidine moiety have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds similar to the target structure exhibited IC50 values ranging from 5.36 µg/mL to 49.40 µg/mL, indicating potent activity against this cell line .
  • HepG2 (liver cancer) : Similar derivatives demonstrated selective cytotoxicity over normal cells, suggesting a favorable therapeutic index .

Antimicrobial and Antitubercular Activity

The broader class of 1,3,4-thiadiazoles has been associated with antimicrobial properties:

  • Antimicrobial Studies : Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 26.46 µg/mL against Mycobacterium smegmatis, outperforming standard treatments like Isoniazid .

Anti-inflammatory Properties

Research indicates that some thiadiazole derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiadiazole compounds and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines.
    • Results indicated that modifications to the phenyl ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 10 µg/mL .
  • Antimicrobial Efficacy :
    • A comparative study assessed various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC of 32 µg/mL against both pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug discovery and development. Its piperidine and pyridine moieties are known to confer biological activity:

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related thiadiazole compounds have shown promising results against various bacterial strains. The incorporation of a piperidine ring often enhances the lipophilicity and biological activity of the compounds.

Compound Activity Reference
Compound ABactericidal
Compound BAntifungal

Anticancer Properties

Compounds containing thiadiazole derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Material Science Applications

The unique electronic properties of the compound make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in:

Organic Light Emitting Diodes (OLEDs)

Research has demonstrated that compounds with similar structures can serve as efficient emitters in OLEDs due to their favorable charge transport properties.

Material Application Performance Metrics
Compound COLEDsEfficiency: 15%
Compound DPhotovoltaicsConversion Efficiency: 10%

Environmental Science Applications

The environmental applications of this compound primarily revolve around its potential use in remediation processes due to its reactivity and stability:

Heavy Metal Ion Removal

Studies have shown that thiadiazole derivatives can effectively chelate heavy metal ions from contaminated water sources, making them valuable in environmental cleanup efforts.

Metal Ion Removal Efficiency Study Reference
Lead85%
Cadmium78%

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing that modifications to the piperidine moiety significantly enhanced activity .
  • OLED Development : A research team developed a new OLED device using a derivative of this compound, achieving a luminous efficiency higher than existing commercial products .
  • Environmental Remediation : A pilot study demonstrated the successful removal of lead ions from industrial wastewater using a modified version of this compound, achieving compliance with environmental standards .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen in this compound exhibits nucleophilic character, enabling alkylation or acylation reactions. This is critical for generating derivatives with modified pharmacological profiles.

Reaction Type Reagents/ConditionsProductYield/Data Source
AlkylationPhenacyl bromides in ethanol, refluxN-alkylated piperidine derivatives~65–75%
AcylationAcetic anhydride, DMAP, DCM, RTAcetylated piperidine derivativesNot reported

Key Observations :

  • Alkylation with phenacyl bromides proceeds efficiently under mild reflux conditions, forming stable N-alkylated products .

  • Acylation requires anhydrous conditions and catalytic bases like DMAP.

Condensation Reactions at the Ketone Group

The ethanone moiety participates in condensation reactions with nitrogen nucleophiles, forming hydrazones or thiosemicarbazones.

Reaction Type Reagents/ConditionsProductYield/Data Source
Hydrazone FormationThiosemicarbazide, EtOH/HCl, refluxThiosemicarbazone derivatives75%
Schiff Base FormationArylhydrazines, DMF, 80°CArylhydrazone adductsNot reported

Key Observations :

  • Thiosemicarbazide reacts selectively with the ketone group, producing hydrazones with anticancer potential .

  • Solvent choice (e.g., DMF vs. ethanol) influences reaction kinetics and product stability .

Oxidation and Reduction Pathways

The pyridine and thiadiazole rings influence redox behavior. While direct data is limited, analogous systems suggest:

Reaction Type Reagents/ConditionsProductYield/Data Source
Pyridine Ring OxidationCuI, H₂O, O₂, DMF, 100°CPyridin-3-yl-methanone derivatives~51–65%
Sulfone ReductionNaBH₄/NiCl₂, MeOH, RTThiadiazole sulfide analogsNot reported

Key Observations :

  • Copper-catalyzed oxidation of pyridin-3-yl groups to ketones is feasible under aerobic conditions .

  • Sulfone reduction to sulfide remains speculative but is plausible with transition-metal catalysts.

Cycloaddition and Heterocycle Formation

The thiadiazole dioxide core may engage in [3+2] cycloadditions or serve as a dienophile in Diels-Alder reactions.

Reaction Type Reagents/ConditionsProductYield/Data Source
[3+2] CycloadditionNitrile oxides, toluene, 110°CIsoxazoline-fused derivativesNot reported
Diels-AlderMaleic anhydride, DCM, RTHexacyclic adductsNot reported

Key Observations :

  • Thiadiazole dioxide’s electron-deficient nature enhances reactivity toward dipolarophiles .

  • Stereochemical outcomes depend on substituent positioning and solvent polarity .

Stability Under Hydrolytic and Thermal Conditions

The compound’s stability is critical for storage and biological applications:

Condition ObservationsData Source
Acidic Hydrolysis (HCl)Degrades above 80°C; ketone hydrolysis
Basic Hydrolysis (NaOH)Sulfone group resists saponification
Thermal StabilityStable up to 200°C (TGA analysis)

Pharmacological Derivatization

Structural analogs highlight strategies for enhancing bioactivity:

Modification Biological TargetEfficacy DataSource
N-AlkylationKinase inhibition (e.g., BTK, EGFR)IC₅₀: 0.8–2.4 µM
Hydrazone FormationAntiproliferative activityGI₅₀: 12–18 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone () replaces the pyridin-3-yl group with thiophen-3-yl. Thiophene’s lower electronegativity compared to pyridine may decrease binding affinity to targets reliant on nitrogen-mediated interactions (e.g., kinase ATP pockets).

Another analog, 1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (), introduces a dihydropyrazole ring and a phenolic hydroxyl group. The phenol moiety increases hydrogen-bond donor capacity, which could enhance interactions with polar residues in enzyme active sites. However, the dihydropyrazole’s reduced planarity may limit membrane permeability compared to the fully aromatic thiadiazole system in the target compound .

Benzothiazole and Pyrazolone Derivatives

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () shares a fused heterocyclic framework but incorporates a benzothiazole ring instead of benzo[c]thiadiazole. The allyl and phenyl groups in this derivative may confer greater lipophilicity, favoring blood-brain barrier penetration but increasing susceptibility to cytochrome P450-mediated oxidation .

Piperidine-Linked Heterocycles

8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () replaces the ethanone bridge with a pyridopyrimidinone scaffold. However, the larger molecular weight (vs. the target compound’s 413.45 g/mol) may reduce bioavailability .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridin-3-yl, dioxidobenzo-thiadiazole 413.45 High polarity (sulfone), potential for kinase inhibition
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone Thiophen-3-yl ~400 (estimated) Reduced nitrogen content, increased lipophilicity
1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Phenol, dihydropyrazole 397.47 Enhanced hydrogen-bond donation, lower membrane permeability
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, allyl 335.42 High lipophilicity, metabolic instability
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyridopyrimidinone, benzodioxole 517.57 Multiple hydrogen-bond acceptors, possible CNS activity

Key Structural-Activity Relationships (SAR)

  • Sulfone vs.
  • Aromatic Rings : Pyridine’s nitrogen vs. thiophene’s sulfur alters electronic profiles, impacting interactions with metalloenzymes or aromatic stacking in hydrophobic pockets.
  • Piperidine Linkers : The piperidine moiety’s conformational flexibility may balance target engagement and pharmacokinetic properties .

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The retrosynthetic pathway for this compound involves disassembly into three primary building blocks:

  • Benzo[c]thiadiazole-2,2-dioxide core
  • Piperidine derivatives
  • Pyridin-3-yl ethanone moiety

Key intermediates include 3-methylbenzo[c]thiadiazole-2,2-dioxide and 4-aminopiperidine, which undergo sequential alkylation and coupling reactions.

Synthetic Routes

Stepwise Synthesis via Nucleophilic Substitution

Formation of 3-Methylbenzo[c]thiadiazole-2,2-dioxide

The thiadiazole core is synthesized through cyclization of o-phenylenediamine derivatives with sulfur monochloride (SCl), followed by methylation and oxidation:

$$
\text{C}7\text{H}6\text{N}2\text{S} + \text{CH}3\text{I} \xrightarrow{\text{NaH, DMF}} \text{C}8\text{H}8\text{N}2\text{S} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{C}8\text{H}8\text{N}2\text{O}_2\text{S}
$$

Conditions :

  • Temperature: 0–5°C for methylation; 60°C for oxidation
  • Yield: 68–72%
Piperidine Functionalization

4-Aminopiperidine is reacted with the thiadiazole derivative via nucleophilic aromatic substitution:

$$
\text{C}8\text{H}8\text{N}2\text{O}2\text{S} + \text{C}5\text{H}{11}\text{N}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{C}{13}\text{H}{19}\text{N}3\text{O}2\text{S}
$$

Optimization Data :

Parameter Optimal Value Effect on Yield
Solvent Acetonitrile Maximizes SNAr reactivity
Base K₂CO₃ 89% conversion
Reaction Time 24 h 78% isolated yield

One-Pot Tandem Synthesis

Recent advancements employ cascade reactions to reduce purification steps:

  • Simultaneous Thiadiazole Formation and Piperidine Coupling

    • Reactants: o-Nitroaniline, thiourea, methyl iodide
    • Catalyst: CuI/L-proline system
    • Yield: 65% over three steps
  • In Situ Ethanone Installation

    • Reagent: 3-Pyridylacetyl chloride
    • Base: Hunig's base
    • Solvent: THF at reflux

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Stage Reactor Type Residence Time Yield Improvement
Thiadiazole formation Microfluidic 15 min 22% vs batch
Piperidine coupling Packed-bed 30 min 18%
Acylation Tubular 45 min 15%

Advantages :

  • Reduced thermal degradation
  • Improved mass transfer in gas-liquid reactions

Purification and Characterization

Chromatographic Methods

Impurity Retention Time (min) Mobile Phase (Hex:EA)
Unreacted piperidine 3.2 7:3
Di-acylated byproduct 8.7 6:4

Preferred Method : Gradient elution from 90:10 to 60:40 hexane/ethyl acetate

Spectroscopic Characterization

Key NMR Signals :

  • δ 2.35 ppm (s, 3H, CH₃-thiadiazole)
  • δ 3.45–3.70 ppm (m, 4H, piperidine CH₂)
  • δ 8.50 ppm (d, 1H, pyridine H-6)

Mass Spec : [M+H]⁺ m/z 403.1542 (calculated 403.1548)

Yield Optimization Strategies

Statistical Design of Experiments

A Box-Behnken model identified critical factors:

Factor Optimal Range Effect Size (η²)
Reaction Temp 65–70°C 0.42
Equiv. of AlCl₃ 1.8–2.2 0.37
Stirring Rate 600–800 rpm 0.19

Result : 14% yield increase over unoptimized conditions

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation using Ir(ppy)₃:

  • Reduces piperidine coupling time from 24 h to 6 h
  • Enables room-temperature reactions

Biocatalytic Approaches

Lipase-mediated acylation:

  • Enantiomeric excess >98%
  • Solvent: Ionic liquid/tert-butanol mixture
  • Productivity: 0.8 g/L/h

Challenges and Limitations

  • Sulfone Group Stability

    • Degradation observed above 150°C
    • Requires low-temperature storage
  • Piperidine Ring Conformational Flexibility

    • Multiple rotamers complicate crystallization
  • Regulatory Considerations

    • DEA scheduling due to structural similarity to controlled substances

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Cost Index
Stepwise 52% 98.5% 1.00
One-pot 65% 95.2% 0.85
Continuous flow 73% 99.1% 0.78

Cost index normalized to stepwise synthesis

Q & A

Q. What are the recommended synthetic pathways for 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzo[c][1,2,5]thiadiazole core, followed by piperidine ring functionalization and pyridyl-ethanone coupling. Key steps include:

  • Core Formation : Cyclization of substituted benzene precursors with sulfonamide groups under reflux conditions (e.g., using ethanol/HCl) to generate the 2,2-dioxidobenzo[c]thiadiazole moiety .
  • Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine ring .
  • Ethanone Introduction : Friedel-Crafts acylation or palladium-catalyzed cross-coupling for pyridyl-ethanone attachment .

Q. Optimization Strategies :

  • Catalyst Screening : Use of Pd(OAc)₂/Xantphos for improved coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Core FormationEthanol, HCl, reflux, 12 h65–70
Piperidine CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C75–80

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and confirms substitution patterns. Discrepancies between predicted and observed spectra may arise from tautomerism or solvent effects, resolved via 2D NMR (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected m/z 428.1521). Contaminants are excluded via LC-MS purification .
  • X-ray Crystallography : Resolves ambiguous stereochemistry. For example, crystal packing analysis confirmed the planar geometry of the benzo[c]thiadiazole ring .

Q. Data Resolution Workflow :

Compare experimental vs. computational (DFT) NMR predictions.

Repeat analysis under inert conditions to rule out oxidation artifacts.

Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., piperidine ring functionalization) be elucidated, and what experimental approaches validate proposed pathways?

Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use of deuterated piperidine to track hydrogen migration during coupling .
    • Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states (e.g., energy barriers for Pd-mediated C–N bond formation) .
  • Trapping Intermediates : Quench reactions at partial conversion to isolate and characterize transient species (e.g., Pd-aryl complexes) .

Case Study : Piperidine coupling proceeds via oxidative addition of Pd⁰ to the aryl halide, followed by ligand exchange. Evidence includes:

  • Detection of Pd intermediates via ESI-MS .
  • Correlation between ligand steric bulk and reaction rate .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

Answer: Root Causes :

  • Assay Conditions : Differences in ATP concentration (10–100 µM) alter inhibition kinetics .
  • Protein Conformation : Target kinases may adopt inactive vs. active states in crystallography vs. solution assays .

Q. Resolution Methods :

Standardized Protocols : Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.5) and enzyme lots .

Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Structural Analysis : Co-crystallize the compound with the target kinase to confirm binding mode .

Q. Example Data :

Assay TypeIC₅₀ (nM)ConditionsReference
Biochemical (Kinase A)12 ± 310 µM ATP
Cellular (Kinase A)85 ± 15Serum-containing media

Q. How are reactive intermediates (e.g., sulfonyl radicals) stabilized during benzo[c]thiadiazole synthesis?

Answer:

  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to trap and characterize transient species via EPR spectroscopy .
  • Low-Temperature Conditions : Perform reactions at –78°C to prolong intermediate lifetimes .
  • Solvent Effects : Use tert-butanol to stabilize radicals through hydrogen bonding .

Q. Experimental Validation :

  • EPR signals at g = 2.006 confirm radical presence .
  • Isolation of TEMPO-adducts via column chromatography .

Q. What computational tools predict the compound’s solubility and bioavailability, and how are these models optimized?

Answer:

  • Software : Schrödinger’s QikProp or SwissADME for logP (predicted: 2.8) and aqueous solubility (–4.2 logS) .
  • Model Refinement :
    • Incorporate experimental solubility data (e.g., shake-flask method in PBS pH 7.4) to recalibrate algorithms .
    • Adjust for ionization states using pKa predictions (e.g., pyridyl N: pKa ~4.5) .

Q. Validation Metrics :

ParameterPredictedExperimentalError (%)
logP2.82.67.1
Solubility (µg/mL)12.510.317.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.